molecular formula C14H12N2O B7906059 (2-Phenylbenzo[d]oxazol-5-yl)methanamine

(2-Phenylbenzo[d]oxazol-5-yl)methanamine

Cat. No.: B7906059
M. Wt: 224.26 g/mol
InChI Key: COGZGRCLSBQDOR-UHFFFAOYSA-N
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Description

(2-Phenylbenzo[d]oxazol-5-yl)methanamine (CAS 864264-01-7) is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol. It features a benzoxazole core, a scaffold recognized for its diverse biological activities. Recent scientific investigations highlight the significant potential of compounds with a 2-phenylbenzo[d]oxazole structure as novel, potent inhibitors of tyrosinase . Tyrosinase is the rate-limiting enzyme in melanin production, making it a critical target for managing hyperpigmentation and for cosmetic research . Studies show that specific 2-phenylbenzo[d]oxazole derivatives exhibit dramatically stronger tyrosinase inhibition than kojic acid, a well-known reference compound, with certain analogs demonstrating activity in the nanomolar range (IC50 = 0.51 µM) . Furthermore, these compounds have been shown to effectively reduce melanin production in cellular models like B16F10 cells and demonstrate potent depigmentation effects in advanced in vivo models such as zebrafish larvae, without observed cytotoxicity to skin cells . Beyond its promising role in melanogenesis research, the 2-phenylbenzo[d]oxazole scaffold is also under investigation in other therapeutic areas, including as a core structure for immunomodulators and in the development of ligands for imaging targets like the sphingosine 1-phosphate receptor (S1P1) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyl-1,3-benzoxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGZGRCLSBQDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Studies and Reaction Pathways of Benzoxazole Synthesis and Transformation

Detailed Investigation of Benzoxazole (B165842) Ring-Closing Mechanisms

The formation of the benzoxazole ring is a critical step in the synthesis of the title compound. This process typically involves the condensation of a 2-aminophenol (B121084) with a carbonyl-containing compound, followed by a cyclization and aromatization sequence. The specific mechanisms of this ring closure are diverse and heavily influenced by the chosen reagents and catalysts.

Oxidative cyclization represents a prominent and efficient strategy for constructing the benzoxazole framework. researchgate.netcitedrive.com This method generally proceeds through the initial formation of a phenolic Schiff base (an imine) from the condensation of a 2-aminophenol and an aldehyde. nih.govnih.gov This intermediate then undergoes an intramolecular cyclization, followed by an oxidation step to yield the aromatic benzoxazole ring system. nih.govnih.gov

Several catalytic systems have been developed to facilitate this transformation, each with its own proposed mechanistic pathway:

Iron-Catalyzed Cyclization : In some methods, catalytic amounts of an iron salt like FeCl₃, paired with an oxidant such as aqueous H₂O₂, can be used to achieve the oxidative cyclization, yielding 2-aminobenzoxazoles in excellent yields. rsc.org Mechanistic studies suggest that this process may involve a radical pathway. rsc.org

Copper-Catalyzed Cyclization : Copper catalysts, such as Copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline, are effective for the cyclization of ortho-haloanilides. organic-chemistry.org The proposed mechanism for this transformation involves an oxidative insertion/reductive elimination pathway via a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

Metal-Free Cyclization : Benzoxazoles can also be synthesized without metal catalysts. researchgate.netcitedrive.com One such strategy employs 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant to convert intermediate 2,3-dihydrobenzo[d]oxazoles into the final benzoxazole products. nih.govmdpi.com Another green approach uses O₂ in water as the oxidative system. researchgate.netcitedrive.com

Catalytic SystemKey ReagentsProposed Mechanism FeatureReference
Iron-CatalyzedFeCl₃, H₂O₂Radical process rsc.org
Copper-CatalyzedCuI, 1,10-phenanthrolineOxidative insertion/reductive elimination (Cu(I)/Cu(III) cycle) organic-chemistry.org
Metal-Free (DDQ)2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)Direct oxidation of dihydrobenzoxazole intermediate nih.govmdpi.com
Metal-Free (O₂)O₂, waterDirect oxidative cyclization of catechols and primary amines researchgate.netcitedrive.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of benzoxazoles under mild conditions. acs.orgresearchgate.net These stable carbenes, typically generated in situ from azolium salts, offer a unique catalytic cycle for the formation of 2-arylbenzoxazoles from 2-aminophenols and aromatic aldehydes. acs.orgnih.gov

The generally accepted mechanism for NHC-catalyzed benzoxazole synthesis involves several key steps: acs.orgacs.org

Generation of the aza-Breslow intermediate : The reaction initiates with the nucleophilic attack of the NHC on an aldimine, which is formed from the condensation of a 2-aminophenol and an aldehyde. This leads to the formation of a key aza-Breslow intermediate. acs.org

Oxidation to Imidoyl Azolium : Under oxidative conditions, this intermediate is converted into a crucial electrophilic species known as an imidoyl azolium. acs.orgacs.org

Intramolecular Cyclization : The imidoyl azolium then undergoes a subsequent intramolecular cyclization, where the phenolic oxygen attacks the electrophilic carbon. acs.org

Product Formation and Catalyst Regeneration : This cyclization furnishes the final 2-arylbenzoxazole product and regenerates the NHC catalyst, allowing it to re-enter the catalytic cycle. acs.org

This catalytic method is valued for its mild reaction conditions and tolerance of a broad range of functional groups. acs.org

Photolytic Degradation Mechanisms of 2-Phenylbenzo[d]oxazole

The 2-phenylbenzo[d]oxazole core structure is known to be susceptible to degradation under ultraviolet (UV) radiation. pku.edu.cn Studies using electron spin resonance have confirmed that UV irradiation of benzoxazole derivatives can produce free radicals. researchgate.net The photolytic instability is a key characteristic, with degradation pathways proceeding from the electronically excited state.

The primary mechanism of photolytic degradation for 2-phenylbenzo[d]oxazole involves the first excited singlet state (S1). pku.edu.cn Upon absorbing a photon, the molecule is promoted to the S1 state. From here, it must overcome a relatively small energy barrier (calculated at 25.59 kJ·mol⁻¹) to reach a transition state. pku.edu.cn In this transition state, the oxazole (B20620) ring opens, and the two benzene (B151609) rings twist to form a dihedral angle of approximately 90 degrees. pku.edu.cn This ring-opened product can then undergo further reactions, such as addition with water. pku.edu.cn Theoretical calculations have shown that this ring-opening process is facile on the S1 potential energy surface. pku.edu.cn

While the excited-state degradation is well-studied, the reaction dynamics for the ring-opening of 2-phenylbenzo[d]oxazole in the electronic ground state are less defined. pku.edu.cn However, studies on the hydrolysis of benzoxazoles provide insight into a ground-state degradation pathway. The hydrolysis of 2-phenylbenzoxazole (B188899) is thought to proceed via nucleophilic attack on the polar carbiminyl bond. researchgate.net This process results exclusively in the product of C–O bond fission, yielding 2-hydroxybenzanilide. researchgate.net It is theorized that while a C–N fission product may form initially, it rapidly undergoes acyl migration to the more stable C–O fission product. researchgate.net

Mechanisms of C-H Functionalization Reactions

Direct C-H functionalization offers an atom-economical approach to modify the benzoxazole scaffold without the need for pre-functionalized starting materials. acs.org These reactions typically rely on transition metal catalysis to activate specific C-H bonds on the benzoxazole ring system.

Copper-Catalyzed C-H Functionalization : An efficient method for synthesizing functionalized benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization coupled with C-O bond formation. acs.org This process can use air as the terminal oxidant. The mechanism is enhanced by the presence of a directing group at the meta position of the N-phenyl ring, which facilitates the selective production of 7-substituted benzoxazoles. acs.org

Palladium-Catalyzed C-H Arylation : Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the direct C-H activation and arylation of benzoxazoles with aryl bromides. amanote.com The plausible mechanism for such transformations generally involves a catalytic cycle consisting of:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Concerted metalation-deprotonation or another C-H activation step involving the benzoxazole substrate.

Reductive elimination from the resulting palladium intermediate to form the C-C bond and regenerate the active catalyst. researchgate.net

Mechanistic Insights into the Functionalization of Benzoxazoles

The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science. The functionalization of this heterocyclic system through carbon-hydrogen (C-H) bond activation represents a powerful and atom-economical strategy for the synthesis of novel derivatives. This article explores the mechanistic studies and reaction pathways pertinent to the C-H functionalization of benzoxazole systems, with a conceptual focus on (2-Phenylbenzo[d]oxazol-5-yl)methanamine.

The reactivity of the benzoxazole ring is significantly influenced by its electronic properties and the nature of its substituents. The fused benzene ring can undergo electrophilic substitution, while the oxazole ring is susceptible to nucleophilic attack and C-H functionalization, particularly at the C2 position.

Direct C-H amidation of the benzoxazole core has emerged as a valuable transformation for introducing nitrogen-containing functionalities. Research has predominantly focused on the amination of the C2-position of the benzoxazole ring, which is the most electronically deficient and thus most reactive C-H bond in the heterocycle.

Various catalytic systems have been developed to facilitate this transformation. For instance, copper-catalyzed methods have been shown to be effective for the direct C-H amination of benzoxazoles with secondary amines. nih.gov These reactions often proceed under aerobic conditions, where molecular oxygen serves as the terminal oxidant. nih.gov The proposed mechanism for copper-catalyzed C-H amination typically involves the formation of a copper-amine complex, followed by coordination to the benzoxazole nitrogen. This facilitates the deprotonation and subsequent activation of the C2-H bond, leading to the formation of a copper-benzoxazole intermediate. Reductive elimination then furnishes the 2-aminobenzoxazole (B146116) product and regenerates the active copper catalyst.

Visible-light-mediated photoredox catalysis offers a metal-free alternative for C-H amination. In these systems, an organic dye, such as Eosin Y, absorbs visible light and initiates a single-electron transfer (SET) process, leading to the formation of a reactive amine radical cation. researchgate.net This radical cation can then be attacked by the benzoxazole at the C2 position, followed by deprotonation and oxidation to yield the aminated product. researchgate.net

Silver-mediated direct amination has also been reported, utilizing formamides or parent amines as the amino source. elsevierpure.com While reactions with formamides require high temperatures, the use of parent amines allows for much milder reaction conditions. elsevierpure.com

Table 1: Catalytic Systems for C-H Amidation of Benzoxazoles This table is generated based on general findings for benzoxazole amination and not specific to this compound.

Catalyst SystemAmine SourceTypical ConditionsProposed Mechanism
Copper Salts (e.g., CuCl, CuCl₂)Secondary AminesAerobic, often with microwave irradiationCoordination-assisted C-H activation
Eosin Y (Photocatalyst)Secondary AminesVisible light, mild conditionsSingle-Electron Transfer (SET) pathway
Silver SaltsFormamides or AminesHigh temperature for formamides, milder for aminesSilver-mediated C-H activation

The introduction of a phosphonate (B1237965) group onto the benzoxazole scaffold can significantly modulate its biological and chemical properties. Regioselective C-H phosphonation presents a direct method for achieving this transformation.

While direct C-H phosphonation of the benzoxazole ring itself is not extensively documented, studies on related heterocyclic systems provide mechanistic insights. For instance, the regioselective C-H functionalization of 2,1,3-benzothiadiazole, another important heterocycle, has been achieved via iridium-catalyzed C-H borylation. nih.gov This process allows for the introduction of a boryl group at specific positions, which can then be further functionalized, including conversion to a phosphonate group. The regioselectivity in these transformations is often controlled by the electronic and steric effects of the directing groups. nih.gov

In the context of benzoxazoles, transition metal-catalyzed C-H activation has been explored for functionalization at various positions of the fused benzene ring. nitrkl.ac.in Palladium-catalyzed reactions, for example, have been utilized for the ortho-C-H functionalization of 2-amidophenol precursors to synthesize C4-functionalized 2-aryl benzoxazoles. nitrkl.ac.in The amide group acts as a directing group, guiding the metal catalyst to the adjacent C-H bond. nitrkl.ac.in

For this compound, any potential C-H phosphonation would occur on the benzoxazole's benzene ring. The directing influence of the existing 2-phenyl and 5-methanamine substituents would be paramount. The methanamine group could potentially direct a metal catalyst to the C4 or C6 positions. However, without specific experimental data on this substrate, the precise regiochemical outcome remains speculative. The development of a regioselective C-H phosphonation method for such a disubstituted benzoxazole would likely require careful selection of the catalyst, ligand, and reaction conditions to control the site of functionalization.

Advanced Spectroscopic and Structural Characterization of 2 Phenylbenzo D Oxazol 5 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a precise molecular structure can be confirmed.

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of (2-Phenylbenzo[d]oxazol-5-yl)methanamine. While the complete spectral data for the parent compound is not detailed in the provided search results, the expected signals can be inferred from closely related and substituted 2-phenylbenzoxazole (B188899) derivatives. rsc.orgrsc.org

The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl ring, the benzoxazole (B165842) core, and the aminomethyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position and the electronic influence of substituents. The methylene (B1212753) protons (-CH₂) of the methanamine group would likely appear as a singlet around δ 4.0 ppm, and the amine (-NH₂) protons would present as a broad singlet. researchgate.net

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The benzoxazole and phenyl ring carbons resonate in the aromatic region (δ 110-165 ppm), including the characteristic C=N carbon of the oxazole (B20620) ring. rsc.orgnih.gov The aliphatic methylene carbon of the methanamine group would be found significantly upfield. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl-H 7.5-8.3 (m) 127-132
Benzoxazole-H 7.2-7.8 (m) 110-151
-CH₂- ~4.0 (s) ~45-55
-NH₂ Variable, broad (s) -
C=N (Oxazole) - ~163
C-O (Oxazole) - ~151

Note: Predicted values are based on data from analogous structures. rsc.orgresearchgate.netnih.gov 's' denotes singlet, 'm' denotes multiplet.

For more complex derivatives or to unambiguously assign all signals in the parent compound, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl and benzoxazole rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular fragments, such as confirming the connection of the aminomethyl group to the C-5 position of the benzoxazole ring. The use of such techniques is standard in the structural elucidation of complex heterocyclic systems. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands confirming its key structural features. rsc.orgnih.govresearchgate.net

The primary amine (-NH₂) group would be identified by two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹. nih.gov The spectrum would also feature a strong absorption band around 1610-1640 cm⁻¹ corresponding to the C=N stretching of the oxazole ring. Additionally, characteristic C-O-C stretching vibrations for the oxazole ether linkage and C=C stretching bands for the aromatic rings would be observed in the fingerprint region (below 1600 cm⁻¹). rsc.orgnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
Primary Amine (R-NH₂) N-H Stretch 3300 - 3500 rsc.org
Aromatic C-H C-H Stretch 3000 - 3100 nih.gov
Oxazole C=N C=N Stretch 1610 - 1640 nih.gov
Aromatic Ring C=C Stretch 1450 - 1600 rsc.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Formula: C₁₄H₁₂N₂O), the exact molecular weight is 224.26 g/mol . combi-blocks.com

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition and molecular formula. rsc.orgresearchgate.net The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 224. The fragmentation pattern is expected to be characteristic of the structure. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the phenyl group (C₆H₅•) to give a fragment ion.

Benzylic cleavage: Loss of the •NH₂ radical, followed by rearrangement, is a common pathway for primary amines. miamioh.edu

Cleavage of the oxazole ring: Rupture of the heterocyclic ring can lead to a series of smaller fragment ions. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, analysis of related heterocyclic structures reveals the type of data that would be obtained. mdpi.comresearchgate.netresearchgate.net

A crystallographic study would determine:

Bond lengths and angles: Providing precise measurements for all bonds in the molecule.

Planarity: Confirming the near-planar geometry of the fused benzoxazole ring system. researchgate.net

Conformation: Defining the dihedral angle between the plane of the benzoxazole system and the phenyl ring substituent.

Intermolecular interactions: Identifying hydrogen bonds formed by the amine group and π–π stacking interactions between the aromatic rings, which govern the crystal packing. nih.govmdpi.com

Table 3: Example Crystallographic Data for a Related Heterocyclic Compound (2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.8975(2)
b (Å) 11.6546(4)
c (Å) 11.0648(3)
β (°) 105.212(2)
Volume (ų) 982.74(5)
Z 4

Data from a representative structure to illustrate typical parameters. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic structure and conjugated systems. The 2-phenylbenzoxazole scaffold contains an extensive π-conjugated system, which is expected to result in strong UV absorption.

Table 4: Example UV-Vis Absorption Maxima (λ_max) for Related Phenyl-Oxadiazole Structures

Compound Series λ_max (nm)
Phenylazo-oxadiazole-phenol ~360
Phenylazo-oxadiazole-resorcinol ~380-390
Phenylazo-oxadiazole-N,N-dimethylaniline ~470-480

Note: Data from related structures illustrating typical absorption ranges. nih.gov

Applications of 2 Phenylbenzo D Oxazol 5 Yl Methanamine and Benzoxazole Scaffolds in Non Biological Chemical Technologies

Materials Science Applications

The inherent stability and conjugated structure of the benzoxazole (B165842) ring system are highly prized in materials science, leading to its incorporation into materials designed for exceptional performance under demanding conditions.

The benzoxazole ring is a fundamental building block for a class of rigid-rod polymers known for their outstanding mechanical strength and thermal stability. nih.govresearchgate.net Poly(p-phenylene benzobisoxazole), commonly known as PBO, is a prime example of a high-performance polymer that leverages the properties of the benzoxazole moiety. nist.gov

PBO fibers exhibit one of the highest tensile strengths and moduli among commercial polymeric fibers, coupled with excellent thermal and solvent resistance. nih.govnist.govtandfonline.com These properties arise from the conjugated benzobisoxazole and phenyl rings in the polymer's repeating unit, which create a rigid, extended molecular structure. nist.gov The synthesis of these polymers, such as poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH), is typically achieved through polycondensation in poly(phosphoric acid). nih.gov

Research has focused on modifying the PBO backbone to enhance specific properties. For instance, introducing hydroxyl groups to create PBOH was explored to improve compressive strength by facilitating intermolecular hydrogen bonding. nih.govresearchgate.net While the tensile strength of PBOH was found to be lower than that of PBO, its compressive strength showed a slight improvement. nih.gov Another strategy to enhance performance, particularly photostability, involves creating block copolymers, such as PBO-b-PIPD, by introducing poly(pyridobisimidazole) (PIPD) moieties into the PBO main chain. tandfonline.comresearchgate.net

Table 1: Comparative Mechanical Properties of PBO and Related Polymers

Polymer Tensile Strength (GPa) Tensile Modulus (GPa) Compressive Strength (MPa) Thermal Degradation Temp. Source(s)
PBO 4.5 260 ~270-450 >750 K nih.govresearchgate.net
PBOH 3.1 - 331 >750 K nih.govresearchgate.net

The benzoxazole scaffold is widely utilized in organic electronics due to its favorable electronic and photoluminescent properties. researchgate.net Benzoxazole derivatives are particularly noted for their application as emissive materials, especially for deep-blue light, in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org The development of efficient and stable deep-blue emitters remains a critical challenge in OLED technology for full-color displays and solid-state lighting. spiedigitallibrary.orgnih.gov

Benzoxazole-based molecules can function as efficient emitters and electron-transporting materials. spiedigitallibrary.orgrsc.org For example, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) has been used in neat films within OLEDs, producing a deep-blue emission at 430 nm with high color purity. spiedigitallibrary.org The twisted molecular structure of such bis-chromophores helps to reduce aggregation-induced fluorescence quenching, leading to efficient emission in the solid state. spiedigitallibrary.org

Furthermore, novel benzobisoxazole-based compounds have been synthesized that exhibit excellent thermal stability with high glass-transition temperatures (Tg) and ambipolar transport properties, meaning they can transport both electrons and holes. rsc.org These characteristics are crucial for creating efficient and durable OLED devices. In one study, deep-red phosphorescent OLEDs using benzobisoxazole-based electron-transport materials achieved a maximum external quantum efficiency (EQE) of up to 19.3%. rsc.org The introduction of bulky groups or specific structural modifications, such as in BPCP and BPCPCHY, can enhance thermal stability and influence the material's photophysical properties. acs.org

Table 2: Performance of Selected Benzoxazole-Based OLEDs

Benzoxazole Compound Role in OLED Emission Color/Wavelength Max. External Quantum Efficiency (EQE) CIE Coordinates Source(s)
BBzx Emitter Deep Blue (430 nm) 1.2% (0.157, 0.044) spiedigitallibrary.org
3Py-DBBO / TPO-DBBO Electron Transport Deep Red 19.3% - rsc.org
BCzB-PPI Emitter Deep Blue 4.43% (0.159, 0.080) nih.gov
Benzoheterocyclic derivatives Emission Layer Blue-Green 0.1 lm/W (efficiency) - cambridge.org

Development of Fluorescent Dyes and Chemical Probes

Benzoxazole and its derivatives are renowned for their strong fluorescence, making them ideal candidates for fluorescent dyes and chemical probes. periodikos.com.brperiodikos.com.brmdpi.com These compounds possess desirable photophysical properties, including a broad spectral range, intense emission, and sensitivity to their environment. periodikos.com.brtandfonline.com

A key application is in the development of probes for biological molecules and metal ions. For instance, benzoxazole derivatives have been designed as fluorescent probes for DNA, offering a potentially safer alternative to commonly used mutagenic dyes. periodikos.com.brperiodikos.com.br These probes often exhibit a significant increase in fluorescence intensity upon binding to DNA, with intercalation being a common mode of interaction. periodikos.com.br

Similarly, functionalized benzoxazole probes have been synthesized for the selective detection of metal ions. A rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) was developed for the reversible detection of Fe³⁺ ions. rsc.org The coordination of the iron ion to the benzoxazole unit triggers a strong fluorescence emission and a visible color change, enabling its use for mapping Fe³⁺ in biological samples. rsc.org The synthesis of such probes often involves multicomponent reactions, allowing for the creation of complex dyad structures with tailored photophysical behaviors. rsc.org

Catalysis and Ligand Design in Inorganic Chemistry

The structural features of the benzoxazole ring system make it a valuable component in the design of ligands for asymmetric catalysis. While the broader oxazoline (B21484) class of ligands is more extensively studied, the principles apply to benzoxazole-containing structures. acs.org Chiral oxazoline-containing ligands are among the most successful and versatile in asymmetric catalysis due to their straightforward synthesis and the close proximity of the chiral center to the metal's active site, which allows for effective stereochemical control. acs.org

Benzoxazole derivatives can be incorporated into ligand architectures to coordinate with metal centers, forming catalysts for various organic transformations. acs.orgrsc.org For example, a Brønsted acidic ionic liquid gel has been shown to be an efficient heterogeneous catalyst for the synthesis of 2-phenylbenzoxazole (B188899). acs.org The design of these ligands often focuses on creating specific coordination environments around a metal ion, influencing the catalyst's activity and selectivity. nih.govnih.gov The development of novel benzoxazole derivatives as inhibitors for biological targets like VEGFR-2 also relies on their specific binding and interaction patterns, a principle that extends to their use as ligands in inorganic chemistry. nih.gov

Electrochemical Applications

The redox properties of the benzoxazole scaffold have led to its exploration in various electrochemical applications. acs.org This includes both the electrochemical synthesis of the benzoxazole core itself and the use of benzoxazole-based materials in electrochemical devices. rsc.orgrsc.org

An emerging application is in the field of energy storage, specifically in organic batteries. Researchers have proposed and developed benzoxazole-based redox-active polymers as anode materials. acs.org A polymer synthesized via radical polymerization of a styrene-based benzoxazole monomer, poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) (PBO), demonstrated two distinct and reversible redox processes. acs.org When used as an anode material in an all-organic-polymer battery, this material provided a specific capacity of 154 mAh g⁻¹. acs.org The electrochemical behavior of both the monomer and the resulting polymer can be investigated using techniques like cyclic voltammetry (CV), which reveals the reduction and oxidation potentials of the material. acs.org

Furthermore, electrochemical methods provide green and efficient pathways for synthesizing benzoxazole derivatives. rsc.org These methods often proceed under mild conditions without the need for harsh reagents or catalysts, generating the target compounds in high yields through mechanisms involving electrogenerated intermediates. acs.orgrsc.org

Future Directions and Emerging Research Avenues in 2 Phenylbenzo D Oxazol 5 Yl Methanamine Chemistry

Innovation in Atom-Economic and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly central to modern organic synthesis. Future research on (2-Phenylbenzo[d]oxazol-5-yl)methanamine will prioritize the development of synthetic pathways that are both atom-economic and environmentally benign. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas of innovation include the use of novel catalytic systems and reaction conditions. For instance, heterogeneous catalysts, such as Brønsted acidic ionic liquid gels and manganese-based systems, have shown promise in the synthesis of the core benzoxazole (B165842) ring system under solvent-free conditions. rsc.orgacs.org These catalysts can often be recovered and reused, adding to the sustainability of the process. acs.org Another approach involves using "fly ash," an industrial byproduct, as a green catalyst for synthesizing 2-phenyl substituted benzoxazoles. semanticscholar.org Such methods offer significant advantages over traditional condensation reactions that may require harsh conditions or generate stoichiometric byproducts. acs.orgsemanticscholar.org

Furthermore, the exploration of alternative energy sources like microwave irradiation and mechanochemistry presents opportunities to accelerate reactions and reduce the need for high-boiling-point solvents. bepls.comresearchgate.net The development of one-pot, multicomponent reactions where the this compound scaffold is assembled in a single step from simple precursors represents a significant goal for achieving high atom economy. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Strategies for Benzoxazole Synthesis
ParameterTraditional MethodsEmerging Green Methods
CatalystsOften stoichiometric Lewis or Brønsted acidsRecyclable heterogeneous catalysts (e.g., ionic liquid gels, metal oxides) rsc.orgacs.org
SolventsVolatile organic compounds (VOCs)Solvent-free conditions, water, or green solvents (e.g., PEG-400) acs.orgbepls.com
Atom EconomyModerate to lowHigh, especially in multicomponent and isomerization reactions mdpi.com
Waste GenerationSignificantMinimized through catalyst recycling and atom-economic reactions rsc.org
Energy SourceConventional heatingMicrowave irradiation, mechanochemistry bepls.comresearchgate.net

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving its synthesis, future research will delve into the untapped reactivity of the this compound molecule. The core structure, containing multiple functional groups—the benzoxazole ring, the phenyl substituent, and the aminomethyl group—offers numerous sites for chemical modification.

Investigating novel transformation pathways will allow for the creation of diverse molecular libraries for applications in drug discovery and materials science. researchgate.netmdpi.com For example, the aminomethyl group can serve as a handle for a wide range of derivatization reactions, including acylation, alkylation, and reductive amination, to introduce new functional moieties. Research into the C-H activation of the benzoxazole or phenyl rings could provide direct routes to more complex substituted analogs, bypassing the need for pre-functionalized starting materials. acs.org

Furthermore, the benzoxazole ring itself can participate in unique transformations. Studies have shown that related benzoxazole intermediates can undergo unprecedented ring-opening and rearrangement reactions to form entirely new heterocyclic systems, such as imidazoles. nih.govresearchgate.net Exploring the conditions that trigger such transformations for this compound could lead to the discovery of novel chemical scaffolds with unique properties.

Advanced Computational Design and Prediction of Material Properties

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational methods will play a crucial role in designing new derivatives with tailored properties and predicting their behavior before synthesis.

Molecular docking simulations are another powerful computational technique that can predict how derivatives of this compound might interact with biological macromolecules like enzymes or receptors. mdpi.comnih.govnih.gov By screening virtual libraries of compounds, researchers can prioritize the synthesis of candidates with the highest predicted activity, saving significant time and resources. This approach has already been used to identify benzoxazole derivatives as potential inhibitors for various enzymes. mdpi.comnih.gov

Table 2: Applications of Computational Methods in this compound Research
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Material and molecular designGeometric parameters (bond lengths/angles), HOMO-LUMO gap, electronic properties, IR/NMR spectra, reactivity descriptors researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT)Design of optical materialsUV-Vis absorption spectra, excitation energies, nonlinear optical (NLO) properties researchgate.netresearchgate.net
Molecular DockingDrug discovery and designBinding affinity, interaction modes with biological targets, structure-activity relationships mdpi.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

The translation of novel chemical discoveries from the lab to industrial-scale production requires robust and scalable synthetic processes. The integration of flow chemistry and automated synthesis represents a significant future direction for the production of this compound and its derivatives.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for benzoxazole synthesis. acs.orgcam.ac.uknih.gov These include precise control over reaction parameters like temperature and time, enhanced safety when dealing with unstable intermediates, and improved scalability. acs.orgnih.gov Multistep flow processes have already been successfully developed for the synthesis of highly functionalized benzoxazoles, demonstrating high yields and throughput. cam.ac.uk Applying this technology to the synthesis of this compound could lead to more efficient, reproducible, and cost-effective production. rsc.org

Automated synthesis platforms, often coupled with solid-phase synthesis techniques, enable the rapid generation of large libraries of chemical compounds. researchgate.net By immobilizing a starting material on a solid support, a series of reagents can be sequentially added in an automated fashion to build a diverse array of derivatives. researchgate.net This high-throughput approach is invaluable for exploring the structure-activity relationships of this compound derivatives, accelerating the discovery of new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Phenylbenzo[d]oxazol-5-yl)methanamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Formation : Condensation of 2-aminophenol derivatives with substituted benzaldehydes to form the benzo[d]oxazole scaffold .

Functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution, using reagents like sodium cyanoborohydride or ammonia derivatives .

Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of reducing agents) and employ inert atmospheres (N₂/Ar) to minimize oxidation byproducts. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.6 ppm for benzo[d]oxazole) and methanamine NH₂ signals (δ 1.5–2.5 ppm) .
  • FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Match molecular ion peaks (e.g., m/z 236.1 for [M+H]⁺) with theoretical values .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2% threshold) .
  • TGA/DSC : Monitor thermal stability (decomposition >200°C indicates robust storage at 4°C) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; track degradation via UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How does this compound interact with biological targets in drug design studies?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, Ki ~5.2 µM) .
  • SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on phenyl) to enhance binding affinity. For example, trifluoromethyl groups improve metabolic stability .
  • In Vitro Assays : Test antitubercular activity via microplate Alamar Blue assays (MIC ~3.12 µg/mL reported) .

Q. What strategies mitigate contradictory data in bioactivity studies involving this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Batch Analysis : Compare activity between synthetic batches to rule out impurity-driven discrepancies (e.g., residual Pd in coupling reactions) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify consensus EC₅₀ ranges (e.g., 1–10 µM for kinase inhibition) .

Q. How can computational modeling optimize the pharmacological profile of derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict electron density maps to guide substitutions that enhance solubility (e.g., -OH or -NH₂ groups) .
  • ADMET Prediction : Use SwissADME to forecast bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .
  • QSAR Models : Train algorithms on datasets (n >50 analogs) to correlate structural features with IC₅₀ values (R² >0.85 threshold) .

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